
(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride
Descripción general
Descripción
“(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 321660-77-9 . It has a molecular weight of 346.86 and a molecular formula of C19H23ClN2O2 . It is a solid substance .
Physical And Chemical Properties Analysis
This compound is a solid . It should be stored in an inert atmosphere at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Crystal Structure and Molecular Orientation
- The compound, in the form of N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine, displays unique torsion angles in its crystal structure, differing from typical Fmoc-protected amino acids. This affects the orientations of the fluorene and carboxyl groups, leading to specific intermolecular hydrogen bonding patterns (Yamada, Hashizume, & Shimizu, 2008).
Synthesis and Utility in Peptide Synthesis
- This compound is used in the synthesis of 2,4,5-trichlorophenyl-(9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates, which are integral in the formation of dipeptidyl urea esters. These carbamates, derived from Fmoc-amino acids, are important building blocks in peptide synthesis (Babu & Kantharaju, 2005).
Impact on Molecular Conformation
- The structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine, another related compound, demonstrates how the molecular plane of the O=C—NH—Cα unit is slightly pyramidalized. This affects the torsion angles and bond lengths, influencing the overall molecular conformation (Yamada, Hashizume, Shimizu, & Deguchi, 2008).
Role in the Synthesis of Schiff Base Compounds
- The compound has been utilized in the synthesis of new Schiff base compounds containing fluorene, which are characterized by their unique UV properties. This application is significant in the study of solvent and molecular structure effects on absorption spectra (Wen-zhong, 2011).
Application in Photoelectric Performance Studies
- Star-burst carbazol derivatives, which include 9H-fluoren-9-yl components, have been synthesized for studying photoelectric performances. These compounds are potential materials for hole transport and main materials in photoelectric applications (Xi-cun, 2010).
Development of Fluorescent Chemosensor Materials
- Polyaniline derivatives of fluorene, such as poly(9,9-dihexyl-9H-fluoren-2-amine), have been developed for fluorescence sensing in environmental protection, biosensing, and toxin detection. This application highlights the compound's versatility in the creation of multifunctional chemosensors (Qian, Zhang, Liu, & Xia, 2019).
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propiedades
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-aminobutyl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2.ClH/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18H,5-6,11-13,20H2,(H,21,22);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHRHSAILHBJRLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



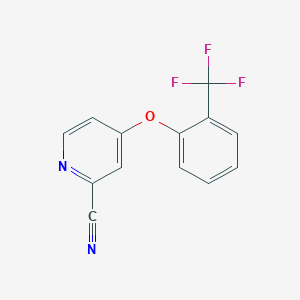
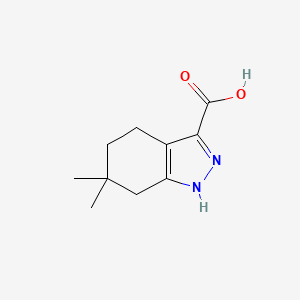
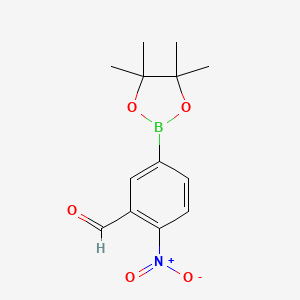
![9-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B1442678.png)


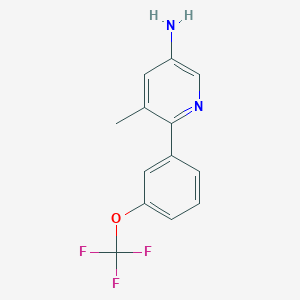

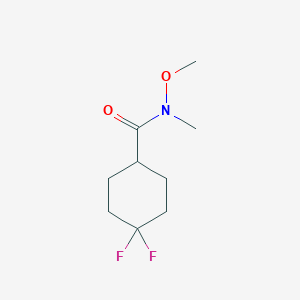
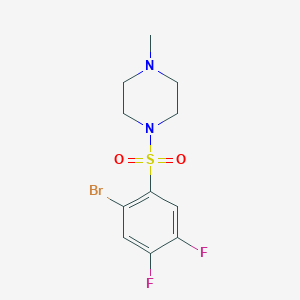
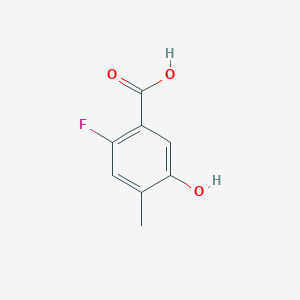
![1-Tert-butyl 6-methyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1442690.png)

![5-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B1442695.png)